molecular formula C10H12OS B11911400 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde

7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11911400
M. Wt: 180.27 g/mol
InChI Key: MYSYBLFORNAPDX-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials. One common method involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with a methylating agent to introduce the methyl group at the 7-position. This is followed by formylation to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbohydrazide: Similar structure but with a carbohydrazide group instead of an aldehyde.

Uniqueness

7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H12OS/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h5-7H,2-4H2,1H3

InChI Key

MYSYBLFORNAPDX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1SC(=C2)C=O

Origin of Product

United States

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